N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-alanylglycyl-L-tyrosine
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Overview
Description
N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-alanylglycyl-L-tyrosine is a complex peptide compound It is composed of several amino acids, including L-ornithine, L-serine, L-alanine, glycine, and L-tyrosine, linked together in a specific sequence
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-seryl-L-alanylglycyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-alanylglycyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like tyrosine.
Reduction: Reduction reactions can affect disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Amino acid derivatives, coupling agents like HATU or DIC.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine.
Scientific Research Applications
N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-alanylglycyl-L-tyrosine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-seryl-L-alanylglycyl-L-tyrosine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular functions. The exact pathways depend on the biological context and the specific structure of the peptide.
Comparison with Similar Compounds
Similar Compounds
- N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
- N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-alanylglycyl-L-tyrosine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research and potential therapeutic applications.
Properties
CAS No. |
911428-00-7 |
---|---|
Molecular Formula |
C23H36N8O8 |
Molecular Weight |
552.6 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C23H36N8O8/c1-12(29-21(37)17(11-32)31-20(36)15(24)3-2-8-27-23(25)26)19(35)28-10-18(34)30-16(22(38)39)9-13-4-6-14(33)7-5-13/h4-7,12,15-17,32-33H,2-3,8-11,24H2,1H3,(H,28,35)(H,29,37)(H,30,34)(H,31,36)(H,38,39)(H4,25,26,27)/t12-,15-,16-,17-/m0/s1 |
InChI Key |
BBHCVZAIAHMASO-STECZYCISA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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